Inosine triphosphate

Description

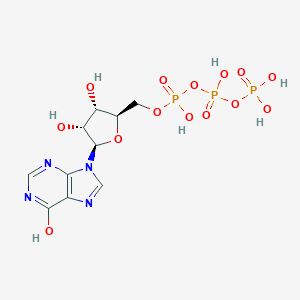

Structure

2D Structure

Properties

IUPAC Name |

[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N4O14P3/c15-6-4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,23,24)(H,11,12,17)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAEJPQIATWHALX-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N4O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074499 | |

| Record name | Inosine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Inosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

903.5 mg/mL | |

| Record name | Inosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

132-06-9 | |

| Record name | ITP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Inosine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inosine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Inosine 5'-(tetrahydrogen triphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INOSINE TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/212A76R77X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Inosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Inosine Triphosphate Biosynthesis and Catabolism Pathways

De Novo Purine (B94841) Synthesis Leading to Inosine (B1671953) Monophosphate

The journey to ITP begins with the de novo synthesis of purines, a fundamental metabolic pathway that constructs the purine ring from simpler molecules. This process culminates in the formation of inosine monophosphate (IMP), the first compound in the pathway with a complete purine ring system and the foundational precursor for all other purine nucleotides. nih.govfiveable.me

Role of Phosphoribosyl Pyrophosphate in Purine Biosynthesis

The de novo purine synthesis pathway is initiated with 5-phosphoribosyl-α-1-pyrophosphate (PRPP). portlandpress.com PRPP is a crucial substrate, providing the ribose-phosphate backbone onto which the purine base is assembled. fiveable.me The enzyme amidophosphoribosyltransferase acts upon PRPP to create phosphoribosylamine, a key committed step in purine generation. wikipedia.org The availability of PRPP is a rate-limiting factor for both de novo and salvage pathways of purine synthesis, highlighting its importance in regulating nucleotide production. portlandpress.comnih.govnih.gov The synthesis of PRPP itself is catalyzed by PRPP synthetase from ribose-5-phosphate (B1218738) and ATP, and its activity is influenced by factors like the intracellular concentration of inorganic phosphate (B84403). portlandpress.comorpha.net

Inosine Monophosphate as a Central Precursor

Inosine monophosphate (IMP) occupies a pivotal branch point in purine metabolism. nih.govnih.gov Once synthesized, IMP serves as the direct precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). fiveable.medroracle.ai The pathway diverges from IMP, with one branch leading to AMP synthesis and the other to GMP synthesis, allowing cells to regulate the production of these two essential purine nucleotides based on metabolic needs. droracle.ai The conversion to AMP requires GTP and aspartate, while the synthesis of GMP requires ATP and glutamine. droracle.ai Beyond its role as a precursor, IMP levels can also be influenced by purine catabolic pathways, such as the deamination of AMP or the hydrolysis of ITP. nih.gov

Conversion of Inosine Monophosphate to Inosine Triphosphate

While IMP is primarily channeled towards AMP and GMP production, it can also be phosphorylated to form inosine diphosphate (B83284) (IDP) and subsequently this compound (ITP). An alternative route for ITP formation involves the direct modification of ATP.

Nucleoside Monophosphate and Diphosphate Kinase Activity in this compound Synthesis

The synthesis of ITP from IMP occurs through a sequential two-step phosphorylation process catalyzed by specific kinase enzymes.

Nucleoside Monophosphate Kinases (NMPKs) : These enzymes catalyze the transfer of a phosphate group from a nucleoside triphosphate (like ATP) to a nucleoside monophosphate. ontosight.aidavuniversity.orgnih.gov In this context, an NMPK would phosphorylate IMP to form inosine diphosphate (IDP). ildcare.nl While some NMPKs are highly specific, others have broader substrate activity.

Nucleoside Diphosphate Kinases (NDPKs) : These enzymes are primarily responsible for maintaining the cellular balance of nucleoside triphosphates by catalyzing the transfer of the terminal phosphate group from a donor NTP (usually ATP) to a nucleoside diphosphate (NDP). proteopedia.orgresearchgate.net NDPK efficiently catalyzes the conversion of IDP to ITP, completing the synthesis pathway from IMP. researchgate.nethmdb.ca This function is crucial for synthesizing nucleoside triphosphates other than ATP, which are needed for various cellular processes like nucleic acid synthesis. proteopedia.orgecmdb.ca

Deamination of Adenosine Triphosphate as a Source of this compound

ITP can also be generated through the deamination of adenosine triphosphate (ATP). wikipedia.org This reaction, which converts adenine (B156593) to the hypoxanthine (B114508) base of inosine, produces ITP and ammonia. ontosight.ai This process can occur spontaneously within cells and may be enhanced by conditions such as oxidative stress. biorxiv.orgresearchgate.net The enzymatic activity responsible is referred to as ATP deaminase activity. ontosight.aitrilinkbiotech.com This pathway represents a source of non-canonical nucleotides that cells must manage to prevent their erroneous incorporation into DNA and RNA. wikipedia.orgbiorxiv.org

Catabolism of this compound: The Role of this compound Pyrophosphohydrolase (ITPase)

Due to the potential for ITP to be mistakenly used in nucleic acid synthesis, leading to mutagenesis, cells possess a highly efficient "house-cleaning" or "sanitizing" enzyme to control its levels. wikipedia.orgd-nb.infodiva-portal.org This crucial function is performed by this compound pyrophosphohydrolase (ITPase), an enzyme encoded by the ITPA gene. d-nb.infonih.govresearchgate.net

ITPase catalyzes the pyrophosphohydrolysis of ITP, cleaving it back to inosine monophosphate (IMP) and releasing a pyrophosphate (PPi) molecule. ildcare.nlbiorxiv.orgd-nb.info The enzyme is highly specific for non-canonical purine nucleoside triphosphates, primarily ITP, deoxythis compound (dITP), and xanthosine (B1684192) triphosphate (XTP). ildcare.nld-nb.infonih.gov By efficiently converting ITP back to IMP, ITPase maintains very low intracellular concentrations of ITP, thereby safeguarding the integrity of DNA and RNA by preventing the incorporation of aberrant purine nucleotides. wikipedia.orgildcare.nlhmdb.ca This enzymatic activity is vital for cellular health, as a deficiency in ITPase can lead to an abnormal accumulation of ITP in cells. hmdb.ca

Interconnections with Other Nucleotide Metabolic Pathways

The metabolism of ITP does not occur in isolation but is interconnected with the metabolic pathways of other essential nucleotides.

Relationship with Adenosine Triphosphate and Guanosine Triphosphate Pathways

ITP metabolism is closely related to the pathways of ATP and GTP, the primary energy currency and signaling molecules in the cell. wikipedia.org ITP can be formed from the deamination of ATP. wikipedia.orgbiorxiv.orgbiorxiv.org Inosine monophosphate (IMP), the precursor and breakdown product of ITP, is a branch-point metabolite for the synthesis of both AMP and GMP. columbia.eduresearchgate.net The synthesis of AMP from IMP requires GTP as an energy source, while the synthesis of GMP from IMP requires ATP. columbia.edu This reciprocal relationship highlights the tight regulation and interdependence of these purine nucleotide pools. The accumulation of ITP can interfere with GTP-requiring reactions. ildcare.nl

Metabolism of Deoxythis compound and Xanthosine Triphosphate

ITPase is not only specific for ITP but also acts as a "house-cleaning" enzyme by degrading other non-canonical purine nucleotides, such as deoxythis compound (dITP) and xanthosine triphosphate (XTP). researchgate.netnih.gov dITP can be generated from the deamination of deoxyadenosine (B7792050) triphosphate (dATP) or the phosphorylation of deoxyinosine monophosphate (dIMP). ontosight.ainih.gov Similar to ITP, dITP is hydrolyzed by ITPase to dIMP. ildcare.nlontosight.ai The efficient catabolism of dITP is crucial to prevent its incorporation into DNA, which can lead to mutations and genomic instability. ontosight.aiontosight.ai

Xanthosine triphosphate (XTP) is another non-canonical nucleotide that can be formed from the deamination of GTP or the phosphorylation of xanthosine monophosphate (XMP). biorxiv.orgbiorxiv.org XTP is also a substrate for ITPase, which hydrolyzes it to XMP. biorxiv.orgmedchemexpress.com The removal of both dITP and XTP by ITPase underscores its critical role in maintaining the fidelity of genetic material. researchgate.netnih.gov

Purine Degradation Pathway and Inosine Metabolites to Uric Acid

The metabolic fate of this compound is intricately linked to the broader purine degradation pathway. This pathway is a series of enzymatic reactions that break down purine nucleotides, including those derived from ITP, into the final product, uric acid, for excretion in humans and higher primates. researchgate.netdroracle.aimdpi.com

This compound Biosynthesis

This compound is not synthesized de novo in the same manner as primary purine nucleotides like adenosine triphosphate (ATP) and guanosine triphosphate (GTP). Instead, it arises as a by-product of purine metabolism, primarily through the phosphorylation of inosine monophosphate (IMP). diva-portal.orgnih.gov IMP is a central intermediate in purine metabolism, serving as the precursor for both AMP and GMP. diva-portal.orgnih.govtaylorandfrancis.com

The biosynthesis of ITP from IMP occurs via a two-step sequential phosphorylation:

IMP to Inosine Diphosphate (IDP): Inosine monophosphate is first phosphorylated to inosine diphosphate. This reaction is catalyzed by a nucleoside monophosphate kinase. nih.govildcare.nl

IDP to this compound (ITP): Subsequently, IDP is phosphorylated to ITP by the enzyme nucleoside diphosphate kinase. nih.govildcare.nl

ITP can also be formed through the deamination of ATP, a process that can be accelerated by conditions of oxidative stress. uni-hannover.debiorxiv.org

This compound Catabolism

The intracellular concentration of ITP is kept at a very low level through the action of a highly specific and efficient enzyme: this compound Pyrophosphatase (ITPase). diva-portal.orgildcare.nl This enzyme is considered a crucial "house-cleaning" enzyme that prevents the accumulation of non-canonical purine nucleotides like ITP, deoxythis compound (dITP), and xanthosine triphosphate (XTP). nih.govnih.govresearchgate.net

ITPase catalyzes the hydrolysis of ITP back to inosine monophosphate (IMP) and pyrophosphate (PPi). diva-portal.orgnih.govwikipedia.org This reaction is vital to prevent the erroneous incorporation of inosine into DNA and RNA, which could otherwise lead to mutagenesis and cellular damage. diva-portal.orgnih.gov The enzyme is a homodimer and requires magnesium (Mg²⁺) or manganese (Mn²⁺) ions for its catalytic activity. diva-portal.orguniprot.org The continuous cycle of ITP synthesis from IMP and its subsequent hydrolysis back to IMP is sometimes referred to as a "futile cycle," which underscores the importance of maintaining low ITP levels. nih.govildcare.nl

Degradation of Inosine Metabolites to Uric Acid

The catabolism of ITP yields IMP, which can re-enter anabolic pathways or be further degraded. When destined for catabolism, IMP is dephosphorylated to the nucleoside inosine. Inosine is a key metabolite that enters the final stages of the purine degradation pathway. droracle.ai

The conversion of inosine to uric acid proceeds through the following key steps:

Inosine to Hypoxanthine: The enzyme purine nucleoside phosphorylase (PNP) cleaves the glycosidic bond of inosine, releasing the purine base hypoxanthine and ribose-1-phosphate. nih.govmdpi.comnih.gov

Hypoxanthine to Xanthine (B1682287): Hypoxanthine is then oxidized to xanthine. This reaction is catalyzed by the enzyme xanthine oxidase (also known as xanthine oxidoreductase). researchgate.netresearchgate.netnih.govhmdb.ca

Xanthine to Uric Acid: In the final step of the pathway in humans, xanthine oxidase catalyzes the further oxidation of xanthine to produce uric acid. droracle.ainih.govresearchgate.nethmdb.ca

Uric acid is the terminal product of purine catabolism in humans because they lack the enzyme uricase (urate oxidase), which in other mammals further oxidizes uric acid to the more soluble compound allantoin. researchgate.netdroracle.ai

Table 1: Key Enzymes in this compound Metabolism and Purine Degradation

| Enzyme | Abbreviation | Function | Pathway |

|---|---|---|---|

| Nucleoside Monophosphate Kinase | - | Phosphorylates IMP to IDP | ITP Biosynthesis |

| Nucleoside Diphosphate Kinase | - | Phosphorylates IDP to ITP | ITP Biosynthesis |

| This compound Pyrophosphatase | ITPase | Hydrolyzes ITP to IMP and PPi | ITP Catabolism |

| Purine Nucleoside Phosphorylase | PNP | Converts Inosine to Hypoxanthine | Purine Degradation |

| Xanthine Oxidase / Xanthine Dehydrogenase | XO / XOR | Oxidizes Hypoxanthine to Xanthine and Xanthine to Uric Acid | Purine Degradation |

Enzymatic Regulation of Inosine Triphosphate Homeostasis

Inosine (B1671953) Triphosphate Pyrophosphohydrolase (ITPase)

ITPase is a crucial enzyme that sanitizes nucleotide pools by hydrolyzing noncanonical purine (B94841) nucleoside triphosphates. d-nb.infotandfonline.com It specifically targets ITP, deoxyinosine triphosphate (dITP), and xanthosine (B1684192) triphosphate (XTP), converting them into their respective monophosphate forms and releasing pyrophosphate. d-nb.infouniprot.orgnih.gov This action prevents the accumulation of these aberrant nucleotides, which can arise from the deamination of adenine (B156593) and guanine-containing nucleotides or the phosphorylation of inosine monophosphate (IMP). uni-hannover.debiorxiv.org

ITPase is encoded by the ITPA gene in humans, which is located on the short arm of chromosome 20. nih.govgenecards.orgmdpi.com The gene encodes a protein that functions as a homodimer in the cytoplasm. genecards.orgwikipedia.orgoup.com The expression of the ITPA gene varies significantly across different human tissues, with the highest levels found in the heart, liver, pancreas, thyroid, testes/ovaries, and adrenal glands. d-nb.infonih.gov

Mutations in the ITPA gene can lead to ITPase deficiency, an autosomal recessive condition characterized by the accumulation of ITP in erythrocytes. plos.orginvitae.comjci.org Several genetic variants have been identified that impact ITPase activity. mdpi.com For instance, the c.94C>A (p.Pro32Thr) polymorphism is associated with reduced enzyme activity due to decreased protein stability, altered catalytic rate, and abnormal mRNA splicing. mdpi.comoup.comjci.org Another variant, c.124+21A>C, also results in diminished ITPase activity. mdpi.com Homozygous loss-of-function mutations in ITPA have been linked to severe conditions like early infantile epileptic encephalopathy and a lethal infantile dilated cardiomyopathy, underscoring the critical role of ITPase in normal development. plos.orgjci.org

Table 1: Clinically Relevant ITPA Gene Variants and their Effect on ITPase Activity

| Variant | Consequence | Resulting ITPase Activity | Associated Conditions |

|---|---|---|---|

| c.94C>A (p.Pro32Thr) | Missense mutation leading to reduced protein stability and altered splicing. mdpi.comjci.org | Heterozygotes: ~25% of wild-type activity. genecards.orgHomozygotes: Complete loss of activity. genecards.org | Increased toxicity to purine analog drugs, protection against ribavirin-induced anemia. jci.orgnih.gov |

| c.124+21A>C | Splicing defect. mdpi.com | Heterozygotes: ~60% of wild-type activity.Homozygotes: ~30% of wild-type activity. mdpi.com | Associated with adverse drug reactions to azathioprine (B366305). ildcare.nl |

| c.532C>T (p.Arg178Cys) | Missense mutation. mdpi.com | Leads to a nonfunctional protein. d-nb.info | Infantile encephalopathy. d-nb.infomdpi.com |

ITPase exhibits a high degree of specificity for noncanonical purine nucleoside triphosphates. d-nb.info Its primary substrates are this compound (ITP), deoxythis compound (dITP), and xanthosine triphosphate (XTP). uniprot.orguni-hannover.de The enzyme hydrolyzes these substrates to their corresponding monophosphates (IMP, dIMP, and XMP) and pyrophosphate. tandfonline.comosti.gov ITPase does not effectively distinguish between the ribose and deoxyribose forms of these nucleotides. uniprot.org

Studies have shown that ITPase has minimal to no activity towards canonical nucleoside triphosphates such as adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP). nih.govosti.gov The enzyme's high affinity for ITP and its analogs is crucial for its role in preventing their incorporation into DNA and RNA. d-nb.info The substrate specificity of human erythrocyte ITPase has been determined, showing a preference for ITP over thiopurine metabolites. ildcare.nl

Table 2: Substrate Specificity of Human Erythrocyte ITPase

| Substrate | KM (µM) | Vmax (µmol/mg protein/h) | Vmax/KM |

|---|---|---|---|

| Inosine-5´-triphosphate | 107 | 1068 | 9.9 |

| 6-thio-inosine-5´-triphosphate | 283 | 512 | 1.8 |

| 6-methylthio-inosine-5´-triphosphate | 924 | 335 | 0.4 |

Data sourced from Bierau et al. (2007). ildcare.nl

The catalytic activity of ITPase is dependent on the presence of divalent metal cations, with magnesium ions (Mg²⁺) being the most effective cofactor. nih.govgenecards.orgosti.gov The optimal concentration of Mg²⁺ for maximal activity is approximately 50 mM. nih.gov Other divalent cations, such as manganese (Mn²⁺), can also support ITPase activity, though typically to a lesser extent. uniprot.org Conversely, ions like calcium (Ca²⁺), cadmium (Cd²⁺), and cobalt (Co²⁺) have been shown to inhibit the enzyme's function. d-nb.infomdpi.com

The regulation of ITPase activity is not fully understood, and it is an area of ongoing research. mdpi.com While some studies have suggested the possibility of allosteric regulation, concrete evidence in human ITPase is limited. mdpi.com Inosine 5'-diphosphate (IDP) has been identified as a competitive inhibitor of the human ITPase reaction. d-nb.infonih.gov However, strong positive cooperativity has been reported for the E. coli ortholog, RdgB, but not for the human enzyme. d-nb.infomdpi.com

The potential for post-translational modifications of ITPase exists, which could alter its kinetic properties. nih.gov Information from protein databases indicates potential sites for ubiquitination and glycosylation on the human ITPA protein. genecards.org However, the functional impact of these modifications on ITPase activity and regulation in vivo remains to be elucidated. biorxiv.org

Other Enzymatic Influences on this compound Levels

While ITPase is the primary enzyme responsible for hydrolyzing ITP, other enzymes can influence its intracellular concentration by affecting the levels of its precursor, inosine monophosphate (IMP), or by directly synthesizing ITP.

This compound can be formed through the sequential phosphorylation of inosine monophosphate (IMP). ildcare.nl This process is catalyzed by nucleoside monophosphate kinases and nucleoside diphosphate (B83284) kinases. ildcare.nl Therefore, the activities of these kinases can indirectly impact the levels of ITP. For example, nucleoside diphosphate kinases (NDPKs) catalyze the transfer of a phosphate (B84403) group from a nucleoside triphosphate (like ATP) to a nucleoside diphosphate (like IDP) to form ITP. hmdb.cawikipedia.org

Furthermore, some nucleoside kinases can directly phosphorylate inosine to IMP, which can then be further phosphorylated to ITP. nih.gov In plants, a plastid-located nucleoside kinase (PNK1) has been shown to phosphorylate inosine, thereby participating in inosine salvage and influencing the purine nucleotide pool. nih.gov The possibility of spurious phosphorylation of IMP by other kinases also exists, which could contribute to the ITP pool. biorxiv.org

Adenosine Deaminase and AMP Deaminase in this compound Precursor Metabolism

The metabolic pathways leading to the formation of ITP are critically influenced by the activities of adenosine deaminase (ADA) and AMP deaminase (AMPD). These enzymes regulate the levels of precursors that can be converted into ITP.

Adenosine Deaminase (ADA) is a crucial enzyme in purine metabolism that catalyzes the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine and deoxyinosine, respectively. researchgate.netsdbonline.orgmdpi.comnih.gov By converting adenosine to inosine, ADA plays a significant role in determining the intracellular and extracellular concentrations of adenosine. researchgate.netnih.gov This function is vital for the development and regulation of the immune system. researchgate.net Inosine, the product of ADA activity, can then be further metabolized. oup.com The activity of ADA is a key mechanism for terminating adenosine signaling, which is particularly important in the cardiovascular system. mdpi.com

AMP Deaminase (AMPD) catalyzes the deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP). nih.govwikipedia.orgnih.gov This reaction is a key step in the purine nucleotide cycle, which has the net effect of converting aspartate to fumarate (B1241708) and ammonium. columbia.edu The conversion of AMP to IMP is a critical control point in purine metabolism, helping to maintain the balance between adenine and guanine (B1146940) nucleotides. libretexts.org Under conditions of high energy demand, the activity of AMPD can increase, leading to a transient accumulation of IMP, which can then be converted to inosine. embopress.org

The interplay between ADA and AMPD is fundamental in controlling the flux of purine metabolites. Both pathways converge on the production of inosine and IMP, which are direct precursors for the synthesis of ITP. nih.gov The regulation of these enzymes ensures that the levels of ITP precursors are kept in check, thereby preventing the excessive formation of this non-canonical nucleotide.

NUDT16 Protein Function in Nucleotide Pool Cleaning

The NUDT16 (Nudix Hydrolase 16) protein is a key enzyme in the sanitization of the nucleotide pool, playing a direct role in the hydrolysis of inosine nucleotides. nih.govsinobiological.com It functions as a phosphatase that hydrolyzes non-canonical purine nucleotides, including inosine diphosphate (IDP), deoxyinosine diphosphate (dIDP), ITP, and deoxythis compound (dITP), to their respective monophosphate forms. sinobiological.comuniprot.orgabcam.com

Biochemical analyses have revealed that NUDT16 has a broad substrate specificity but shows a higher affinity for IDP and dIDP. sinobiological.comuniprot.org The order of its hydrolytic activity is IDP > dIDP >> GDP = dGDP > XDP = ITP = dITP. sinobiological.comuniprot.org By converting these inosine di- and triphosphates back to IMP and dIMP, NUDT16 prevents their incorporation into RNA and DNA, which could otherwise lead to chromosomal lesions and genomic instability. sinobiological.comresearchgate.net

Research has shown that the knockdown of NUDT16 in cells leads to suppressed cell proliferation and an increase in DNA strand breaks, highlighting its essential role in maintaining genome stability. nih.gov NUDT16 works in concert with this compound pyrophosphatase (ITPA), another important enzyme that hydrolyzes ITP, to ensure that the levels of ITP and dITP in the nucleotide pool remain low. researchgate.net

Table 1: Substrate Specificity of NUDT16

| Substrate | Relative Activity |

| Inosine Diphosphate (IDP) | +++++ |

| Deoxyinosine Diphosphate (dIDP) | ++++ |

| Guanosine Diphosphate (GDP) | ++ |

| Deoxyguanosine Diphosphate (dGDP) | ++ |

| Xanthosine Diphosphate (XDP) | + |

| This compound (ITP) | + |

| Deoxythis compound (dITP) | + |

| This table provides a qualitative representation of NUDT16's enzymatic activity towards various substrates, with '+' indicating the level of activity. |

Xanthine (B1682287) Oxidase/Dehydrogenase in Downstream Purine Metabolism

Following the conversion of ITP and its precursors, the resulting purine bases enter downstream metabolic pathways where Xanthine Oxidase (XO) and Xanthine Dehydrogenase (XDH) play a central role. These two enzymes are interconvertible forms of xanthine oxidoreductase (XOR) and are key to the catabolism of purines. physiology.org

XOR catalyzes the final two steps of purine degradation, converting hypoxanthine (B114508) to xanthine and then xanthine to uric acid. physiology.orgmdpi.comnih.gov Inosine, formed from the dephosphorylation of IMP, is converted to hypoxanthine by purine nucleoside phosphorylase. oup.comnih.gov Hypoxanthine then serves as a substrate for XOR. mdpi.com

The dehydrogenase form (XDH) preferentially uses NAD+ as an electron acceptor, while the oxidase form (XO) uses molecular oxygen, leading to the production of reactive oxygen species (ROS) such as superoxide (B77818). physiology.org The conversion of XDH to XO can be triggered by factors such as oxidation and proteolysis. physiology.org The activity of these enzymes is crucial in the final steps of purine breakdown, ultimately leading to the formation of uric acid, the end product of purine metabolism in humans. researchgate.net

The regulation of xanthine oxidase/dehydrogenase is important as its activity influences the levels of uric acid and the production of ROS, which have been implicated in various pathological conditions. physiology.orghapres.com In the context of ITP homeostasis, these enzymes are responsible for the ultimate clearance of the purine base derived from ITP metabolism.

Table 2: Key Enzymes in this compound Homeostasis

| Enzyme | Function | Role in ITP Homeostasis |

| Adenosine Deaminase (ADA) | Converts adenosine to inosine. researchgate.net | Regulates the level of a key ITP precursor. |

| AMP Deaminase (AMPD) | Converts AMP to IMP. nih.govwikipedia.org | Controls the production of IMP, a direct ITP precursor. |

| NUDT16 | Hydrolyzes IDP, dIDP, ITP, and dITP to their monophosphates. sinobiological.comuniprot.org | Directly removes inosine di- and triphosphates from the nucleotide pool. |

| Xanthine Oxidase/Dehydrogenase (XO/XDH) | Catalyzes the conversion of hypoxanthine to xanthine and then to uric acid. physiology.orgmdpi.com | Involved in the downstream catabolism of the purine base derived from ITP. |

Cellular and Molecular Functions of Inosine Triphosphate

Role in Nucleotide Pool Balance and Integrity

The cellular nucleotide pool is a dynamic reservoir of building blocks for DNA and RNA synthesis, as well as energy currency for various metabolic processes. The purity of this pool is paramount for genetic stability.

Prevention of Non-Canonical Nucleotide Accumulation

Cellular nucleotide pools can become contaminated with non-canonical nucleotides, such as ITP and xanthosine (B1684192) triphosphate (XTP), which arise from the deamination of purine (B94841) bases or as byproducts of metabolism. plos.orgnih.govmdpi.comnih.gov The accumulation of these non-canonical nucleotides is prevented by the action of the enzyme inosine (B1671953) triphosphate pyrophosphatase (ITPase), also known as inosine triphosphate pyrophosphohydrolase. nih.govmdpi.comnih.govoup.comtandfonline.com

ITPase is a crucial "house-cleaning" enzyme that hydrolyzes non-canonical purine nucleoside triphosphates, including ITP, deoxythis compound (dITP), and XTP, into their corresponding monophosphates and pyrophosphate. nih.govmdpi.comnih.govtandfonline.comuniprot.org This action effectively removes these potentially harmful nucleotides from the precursor pool available for DNA and RNA synthesis. tandfonline.comuniprot.org The enzyme is ubiquitous, with homologs found in all domains of life, underscoring its fundamental importance in maintaining cellular homeostasis. nih.gov ITPase does not distinguish between the ribose and deoxyribose forms of these nucleotides. uniprot.orgnih.gov

The significance of ITPase is highlighted by the consequences of its deficiency. Complete ITPase deficiency in humans can lead to a severe multisystem disorder. nih.gov In the absence of functional ITPase, non-canonical nucleotides like ITP and dITP can accumulate to detrimental levels. plos.orgnih.gov

Safeguarding DNA and RNA Synthesis Fidelity by this compound Pyrophosphohydrolase

By preventing the accumulation of non-canonical nucleotides, ITPase plays a vital role in safeguarding the fidelity of DNA and RNA synthesis. plos.orgmdpi.comnih.govoup.comtandfonline.com The presence of ITP and dITP in the nucleotide pool can lead to their misincorporation into newly synthesized RNA and DNA chains by RNA and DNA polymerases, respectively. oup.comtandfonline.compnas.orgwikipedia.org

This misincorporation can have significant mutagenic consequences. wikipedia.org The incorporation of deoxyinosine into DNA is a premutagenic event, as it preferentially pairs with cytosine, leading to A:T to G:C transition mutations during subsequent rounds of replication. mdpi.comcapes.gov.brnih.gov By hydrolyzing ITP and dITP, ITPase minimizes the chances of these non-canonical bases being incorporated into nucleic acids, thereby preserving the integrity of the genetic material. mdpi.comtandfonline.comildcare.nl

The protective role of ITPase extends to preventing genome instability. plos.org The accumulation of non-canonical nucleotides and their subsequent incorporation into DNA can trigger DNA repair mechanisms. mdpi.com While these repair systems can remove the incorrect bases, excessive activation can lead to the formation of single-strand and double-strand breaks in the DNA, ultimately contributing to genomic instability. plos.orgnih.gov

Involvement in Nucleic Acid Incorporation

Despite the cellular machinery in place to prevent it, the incorporation of inosine into nucleic acids can occur, particularly when ITP levels are elevated.

Inosine Misincorporation into RNA and DNA

When ITPase function is compromised or overwhelmed, ITP and dITP can be utilized as substrates by RNA and DNA polymerases, leading to the misincorporation of inosine into RNA and DNA. nih.govoup.comtandfonline.compnas.orgwikipedia.org Studies have shown that in cells lacking ITPase, there is a detectable increase in the inosine content of both RNA and DNA. mdpi.comuni-hannover.deresearchgate.net

Research using in vitro transcription systems has demonstrated that an excess of ITP in the nucleotide pool results in its stochastic misincorporation into RNA. oup.com While inosine is predominantly incorporated in place of guanosine (B1672433), it can also substitute for cytidine, adenosine (B11128), and uridine (B1682114) to a lesser extent. oup.com The frequency of inosine misincorporation in RNA from lymphoblastoid cells of an individual with complete ITPase deficiency was found to be approximately 1 in 5,500 bases. researchgate.net

Similarly, the accumulation of dITP can lead to its incorporation into DNA, a process that can lead to point mutations. mdpi.com DNA repair mechanisms, such as base excision repair, are in place to remove deoxyinosine from the genome. mdpi.com

Consequences of Inosine in RNA: Structural Alterations and Mistranslation

The presence of inosine in RNA molecules can have profound functional consequences. tandfonline.compnas.orgwikipedia.orguni-hannover.de Structurally, inosine's ability to form hydrogen bonds differs from that of adenosine, which can alter the secondary structure of RNA. encyclopedia.pub Since inosine is often interpreted as guanosine by the cellular machinery, its presence can disrupt or create new base-pairing interactions within the RNA molecule, affecting its stability, localization, and splicing. mdpi.comencyclopedia.pub An inosine-cytosine (I-C) base pair, for instance, is more stable than an adenosine-cytosine mismatch but less stable than a guanosine-cytosine pair. mdpi.comnih.gov

Functionally, the most significant consequence of inosine in messenger RNA (mRNA) is mistranslation. oup.comtandfonline.comuni-hannover.de The translational machinery generally interprets inosine as guanosine. mdpi.comencyclopedia.pub This can lead to the incorporation of incorrect amino acids into the growing polypeptide chain, a phenomenon known as recoding, which can alter the function of the resulting protein. mdpi.comnih.gov Beyond simple recoding, inosine-containing RNA has been shown to pose a challenge to efficient translation, leading to reduced protein production. oup.com In vitro translation of luciferase RNA containing misincorporated inosine resulted in a significant decrease in luciferase activity, which was only partially explained by a reduction in the amount of protein produced. oup.com This suggests that inosine can also lead to ribosome stalling and the production of truncated or misfolded proteins. oup.commdpi.com

Potential Role as an Energy-Rich Molecule and Phosphate (B84403) Donor

This compound, structurally similar to ATP and Guanosine Triphosphate (GTP), is an energy-rich molecule containing high-energy phosphoanhydride bonds. ontosight.aiontosight.ai The hydrolysis of its triphosphate group can release a substantial amount of energy, enabling it to act as a phosphate donor in various biochemical reactions, thus participating in cellular energy transfer. ontosight.aiontosight.ai

While ATP is the primary energy currency in most cellular processes, ITP can serve as an alternative phosphoryl donor for certain enzymes. wikipedia.orgbritannica.com Research has shown that ITP can be utilized by some kinases, although often with different kinetics compared to ATP. For instance, the enzyme hexokinase D (glucokinase) can use ITP as a phosphate donor for the phosphorylation of glucose. nih.govnih.gov However, in this specific reaction, ITP proves to be a much poorer substrate than ATP. nih.govpsu.edu The Michaelis constant (Km) for ITP is significantly higher, and the maximum reaction rate (Vmax) is considerably lower compared to when ATP is the substrate, indicating a lower affinity and efficiency. nih.govnih.govpsu.edu

Another example is the action of inosine kinase, which catalyzes the formation of Inosine Monophosphate (IMP) from inosine, utilizing ATP as the phosphate donor. wikipedia.org Furthermore, nucleoside diphosphate (B83284) kinases can use donors like ATP to phosphorylate Inosine Diphosphate (IDP) to ITP, highlighting the integration of ITP into the cell's broader network of nucleotide metabolism and energy exchange. nih.gov The ability of ITP to participate in these reactions underscores its capacity as an energetic molecule and phosphate group carrier, even if it is not the preferred substrate in many mainstream energy-dependent pathways.

Modulation of Cellular Signaling Pathways

Beyond its role in energy metabolism, ITP significantly influences cellular signaling, primarily by interacting with pathways that typically rely on GTP or ATP. Its structural similarity to these canonical nucleotides allows it to act as a substitute or competitor, thereby modulating the activity of key signaling proteins. biorxiv.orgbiorxiv.org

Interference with G-protein Signaling Pathways

G-proteins are critical molecular switches in signal transduction, activated when they bind GTP. ITP can act as a functional analog to GTP, binding to the α-subunit of G-proteins and participating in G-protein-mediated signal transduction. medchemexpress.com Studies have demonstrated that ITP can support the activation of effector systems that are normally regulated by GTP-bound G-proteins. nih.gov

However, the interaction is not always equivalent. Research on the retinal G-protein, transducin, and G-proteins in HL-60 leukemia cells shows that GTP, ITP, and Xanthosine Triphosphate (XTP) bind to G-proteins with differing affinities and are hydrolyzed with different efficiencies. nih.gov For example, chemoattractants like N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP) and leukotriene B4 (LTB4) were found to be more potent activators of ITP hydrolysis (ITPase activity) than GTP hydrolysis (GTPase activity) in HL-60 membranes. nih.gov Conversely, complement C5a effectively activated GTPase but was a weak stimulator of ITPase. nih.gov This suggests that different receptors can induce distinct G-protein conformations that have varied specificities for ITP versus GTP, allowing for differential signaling outcomes. This functional nonequivalence has led to the hypothesis that ITP, alongside GTP and XTP, may act as a differential signal amplifier and sorter at the G-protein level. nih.gov

Influence on Microtubule Assembly

Microtubule dynamics, essential for cell structure, division, and transport, are heavily dependent on the polymerization of tubulin, a process that requires the binding and hydrolysis of GTP. Research has shown that other purine ribonucleoside 5'-triphosphates, including ITP, can also support glycerol-induced tubulin polymerization. capes.gov.brnih.gov

While active, ITP is less efficient than GTP in promoting this assembly. Studies comparing the efficacy of various nucleotides found that a significantly higher concentration of ITP is required to initiate tubulin polymerization compared to GTP. The threshold concentrations for inducing polymerization were reported to be approximately 7 µM for GTP, but 30 µM for ITP. capes.gov.brnih.gov This indicates a feebler interaction of ITP with the exchangeable nucleotide-binding site on tubulin. capes.gov.br The ability of ITP to substitute for GTP in this fundamental cytoskeletal process, albeit with lower affinity, highlights its potential to interfere with or modulate microtubule dynamics in cellular contexts where ITP concentrations might fluctuate. biorxiv.orgbiorxiv.org

Interactions with ATP-dependent Metabolic Reactions

ITP can serve as a substrate in several metabolic reactions that are classically dependent on ATP. biorxiv.orgbiorxiv.org The enzyme this compound pyrophosphatase (ITPA) is central to regulating ITP levels by hydrolyzing it to IMP, thereby preventing its accumulation and potential interference with these reactions. wikipedia.orgnih.gov

Kinases, a major class of ATP-dependent enzymes, can sometimes utilize ITP as a phosphoryl donor. As mentioned previously, hexokinase D can use ITP, but its kinetic parameters are substantially less favorable than with ATP. nih.govpsu.edu A study comparing the two substrates found the Km for ITP to be 24 times higher and the Vmax to be about 8-fold lower than for ATP, which has implications for the enzyme's regulatory (co-operative) behavior. nih.govnih.govpsu.edu

Similarly, enzymes involved in purine metabolism can interact with ITP. Inosine kinase and inosine-guanosine kinase are enzymes that phosphorylate inosine to IMP, using ATP as the phosphate source. wikipedia.orgwipo.int The pathways for purine nucleotide synthesis can also work on inosine and xanthosine precursors, potentially generating ITP and XTP, which can then enter into the metabolic network. nih.gov These interactions demonstrate that while ATP is the principal high-energy phosphate donor, ITP can participate in and influence ATP-dependent metabolic pathways, with its impact being largely controlled by its cellular concentration and the specific kinetics of the enzymes involved.

Table 1: Comparison of Nucleotide Activity in Selected Cellular Processes

| Cellular Process | Primary Nucleotide | ITP Activity | Key Findings |

|---|---|---|---|

| G-protein Signaling | GTP | Can substitute for GTP | Binds to G-proteins with different affinities and can be hydrolyzed at different rates depending on the specific G-protein and receptor stimulus. nih.gov |

| Microtubule Assembly | GTP | Supports polymerization | Requires a higher threshold concentration (30 µM) compared to GTP (7 µM), indicating a lower affinity for tubulin. capes.gov.brnih.gov |

| Glucose Phosphorylation | ATP | Can act as a phosphate donor | Functions as a much poorer substrate for hexokinase D, with a 24-fold higher Km and 8-fold lower Vmax compared to ATP. nih.govpsu.edu |

Role as a Potential Signaling Molecule and Second Messenger

While ITP can modulate signaling pathways by substituting for GTP or ATP, its role as a classical second messenger is not established. Second messengers are intracellular molecules like cyclic AMP (cAMP), diacylglycerol (DAG), and inositol (B14025) trisphosphate (IP3) that are rapidly synthesized or released in response to a first messenger (an extracellular signal) and trigger downstream cellular responses. wikipedia.org Inositol trisphosphate (IP3), in particular, is a well-known second messenger that mobilizes intracellular calcium. wikipedia.orgnih.govnih.gov It is critical to distinguish it from this compound (ITP).

The evidence for ITP's signaling role points more towards it being a modulator or a non-canonical nucleotide that can interfere with established signaling mechanisms. biorxiv.orgbiorxiv.org Its ability to interact with G-proteins with different outcomes than GTP suggests it could sort or fine-tune signals. nih.gov There is evidence that ITP may have regulatory functions within cells by influencing metabolic pathways. ontosight.ai However, it does not appear to be generated in the rapid, transient manner characteristic of second messengers in response to receptor activation. Instead, its cellular levels are primarily controlled by purine metabolism and the activity of the ITPA enzyme, which acts to prevent its accumulation. nih.govnih.govdiva-portal.org Therefore, while ITP is a biologically active molecule that can influence signaling, it functions more as an alternative substrate or allosteric effector rather than a dedicated second messenger in its own right.

Table 2: List of Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | ITP |

| Adenosine triphosphate | ATP |

| Guanosine triphosphate | GTP |

| Inosine monophosphate | IMP |

| Inosine diphosphate | IDP |

| Xanthosine triphosphate | XTP |

| Cyclic adenosine monophosphate | cAMP |

| Diacylglycerol | DAG |

| Inositol 1,4,5-trisphosphate | IP3 |

| N-formyl-L-methionyl-L-leucyl-L-phenylalanine | fMLP |

| Leukotriene B4 | LTB4 |

Inosine Triphosphate in Physiological Processes

Contribution to Normal Cellular Homeostasis and Nucleotide Metabolism

ITP and its regulatory enzyme, ITPase, are integral to maintaining the balance of the cellular nucleotide pool. nih.gov ITPase prevents the accumulation of non-canonical purine (B94841) nucleotides, such as ITP and deoxyinosine triphosphate (dITP), which can arise from the deamination of their canonical counterparts, ATP and dATP. mdpi.combiorxiv.org This "housekeeping" function is vital for cellular homeostasis. ersnet.org

The primary sources of ITP are believed to be the deamination of ATP and the phosphorylation of IMP. researchgate.netnih.gov ITPase activity ensures that ITP is converted back to IMP, which can then re-enter the standard purine metabolism pathways. ectrx.org In erythrocytes, for instance, the absence of ITPase activity leads to a significant buildup of ITP. biorxiv.org This highlights the enzyme's critical role in managing nucleotide pools within specific cell types.

Deficiency in ITPase can disrupt this balance, leading to an accumulation of ITP. ectrx.org While partial ITPase deficiency is often benign, it can have clinical implications, particularly in response to certain drugs. nih.gov Complete deficiency, however, can lead to severe health issues due to the metabolic imbalance. nih.gov

Role in DNA Repair Mechanisms and Genomic Stability

Inosine (B1671953) triphosphate plays a crucial, albeit indirect, role in maintaining genomic stability. The accumulation of its deoxynucleotide counterpart, deoxythis compound (dITP), poses a significant threat to the integrity of DNA. researchgate.net ITPase acts as a guardian by hydrolyzing dITP, preventing its incorporation into the DNA strand during replication. plos.orgnih.gov

When dITP is incorporated into DNA, it can lead to mismatches and subsequent mutations. researchgate.net Specifically, deoxyinosine can pair with cytosine, leading to A:T to G:C transition mutations if not repaired before the next round of DNA replication. researchgate.net The cell has repair mechanisms, such as base excision repair (BER) and alternative excision repair (AER), to remove inosine from DNA. researchgate.net

Studies have shown that a lack of functional ITPase sensitizes cells to DNA damage and apoptosis, particularly when challenged with purine analogs. plos.orgnih.gov This underscores the importance of ITPase in preventing the accumulation of non-canonical nucleotides in the precursor pool, thereby safeguarding the genome from damage and instability. plos.org The accumulation of these nucleotides can lead to DNA strand breaks, which, if not properly repaired, can result in more severe chromosomal rearrangements. biorxiv.org

Influence on Gene Expression Regulation

This compound and its metabolic regulation have been shown to influence the expression of a variety of genes, particularly those involved in stress responses, immunity, and senescence. This regulation often occurs as a downstream consequence of ITP accumulation or the cellular stress associated with it.

Upregulation of Stress-Related Genes

The accumulation of ITP, often resulting from a deficiency in the ITPase enzyme, can trigger a stress response at the cellular level, leading to the upregulation of stress-related genes. biorxiv.org This has been observed in studies on Arabidopsis thaliana, where a loss of ITPA function leads to the induction of genes associated with stress responses. biorxiv.org Many of these upregulated transcripts encode for proteins such as kinases and transcription factors, which are key players in cellular signaling cascades initiated by stress. biorxiv.orgbiorxiv.org This suggests that the cell recognizes the accumulation of non-canonical nucleotides like ITP as a stress signal, prompting a broad transcriptional response to mitigate potential damage. researchgate.net

Regulation of Transcripts Associated with Immunity and Senescence

A notable consequence of ITP accumulation is the upregulation of genes associated with the immune response and cellular senescence. researchgate.netresearchgate.net In plants, the loss of ITPase function has been linked to the accumulation of salicylic (B10762653) acid, a key signaling molecule in plant immunity, and the upregulation of transcripts related to systemic acquired resistance (SAR). biorxiv.orgbiorxiv.org This suggests a link between nucleotide pool integrity and the activation of defense pathways.

Furthermore, an increase in intracellular ITP is associated with early senescence. researchgate.netbiorxiv.org This is supported by the observation that transcripts for genes associated with aging are upregulated in organisms with deficient ITPase activity. biorxiv.orgbiorxiv.org This connection implies that the proper regulation of ITP levels is crucial for normal cellular lifespan and preventing premature aging.

Interplay with Oxidative Stress Responses

A significant connection exists between this compound and oxidative stress. Oxidative stress, characterized by an increase in reactive oxygen species (ROS), can lead to the deamination of purine nucleotides, including the conversion of ATP to ITP. biorxiv.orgresearchgate.net This makes the accumulation of ITP a potential biomarker and consequence of oxidative damage.

Studies have demonstrated that exposure to oxidative stress-inducing agents, such as cadmium, results in increased levels of ITP. researchgate.netbiorxiv.org In organisms with compromised ITPase function, this effect is exacerbated, leading to even higher accumulations of ITP. biorxiv.orgresearchgate.net This indicates that ITPase plays a crucial role in mitigating the effects of oxidative stress by clearing the non-canonical nucleotides generated. biorxiv.org The accumulation of ITP under oxidative stress can, in turn, trigger downstream signaling pathways, including the upregulation of stress-related and defense genes, as part of the cell's broader response to the damaging effects of ROS. biorxiv.orgresearchgate.net

Systemic Physiological Effects of this compound and its Metabolites

The systemic effects of this compound and its metabolites, primarily inosine and uric acid, are broad and multifaceted, influencing various physiological systems.

Inosine itself has been shown to possess neuroprotective, anti-inflammatory, and immunomodulatory properties. oup.comresearchgate.net It can cross the blood-brain barrier and has been investigated for its potential therapeutic effects in central nervous system disorders. frontiersin.org Inosine's conversion to uric acid, a potent antioxidant, is believed to contribute to some of its neuroprotective effects by scavenging reactive oxygen species. researchgate.netfrontiersin.org

The accumulation of ITP in erythrocytes, due to ITPase deficiency, has been linked to protection against drug-induced anemia. ekb.eg It is hypothesized that ITP can substitute for GTP in some cellular processes, thereby preserving ATP levels and protecting red blood cells from oxidative damage. plos.org

Furthermore, inosine and its downstream metabolites can influence immune responses. Inosine has been identified as a microbiota-derived metabolite that can enhance antitumor T-cell responses, highlighting a link between gut microbiota, purine metabolism, and systemic immunity. nih.gov

Energy Expenditure and Adipose Tissue Browning

The direct role of this compound in regulating energy expenditure and the browning of white adipose tissue is not yet fully established. However, purinergic signaling is recognized as a key regulator of adipocyte function. frontiersin.orguni-bonn.de The metabolic cascade involving ITP is of significant interest, as its downstream metabolite, inosine, has been identified as a potent activator of thermogenesis. oup.commdpi.com

Research has shown that apoptotic brown adipocytes release metabolites, with inosine being a key signaling molecule. researchgate.net This extracellular inosine stimulates energy expenditure in healthy neighboring brown adipocytes and promotes the "browning" of white adipocytes. mdpi.comresearchgate.net The mechanism involves inosine stimulating the cyclic adenosine (B11128) monophosphate (cAMP)/protein kinase A (PKA) signaling pathway, a central regulatory axis for thermogenesis. mdpi.comresearchgate.net While these effects are attributed to inosine, it underscores the importance of the purine degradation pathway, in which ITP is a key intermediate, in controlling whole-body energy homeostasis. frontiersin.orgoup.com

Modulation of Leptin Sensitivity

The direct influence of this compound on leptin sensitivity is an emerging area of research with limited direct evidence. Current literature has not established a definitive link between ITP itself and the modulation of leptin signaling pathways. However, recent reviews have noted that inosine, the breakdown product of ITP, has been implicated in improving leptin sensitivity in animal studies. oup.com This suggests that the metabolic flux through the purine pathway, including the generation and degradation of ITP, could potentially impact endocrine signals related to energy balance, although the specific contribution of ITP remains to be elucidated.

Neuroprotection and Neuronal Function

The role of this compound in the nervous system is profound, as evidenced by the severe neurological disorders that arise from ITPase deficiency. mdpi.comnih.gov The accumulation of ITP in neural cells is highly neurotoxic, indicating that the precise regulation of ITP levels is critical for normal neuronal function. nih.govontosight.ai

Genetic defects in the ITPA gene that lead to its deficiency are a cause of severe developmental and epileptic encephalopathy (DEE), often with a lethal course in early infancy. nih.govdntb.gov.uanih.gov Clinical manifestations in affected individuals consistently include profound developmental delay, refractory epilepsy, and progressive microcephaly. mdpi.comnih.gov Studies on neural stem cell-specific Itpa-knockout mice mirror these findings, with the animals exhibiting spontaneous seizures, growth retardation, and early death. mdpi.comnih.gov

Mechanistically, the accumulation of ITP in neurons has been shown to cause a depolarized resting membrane potential and neuronal hyperexcitability. nih.gov This state of increased firing and frequent spontaneous excitatory and inhibitory postsynaptic currents is believed to be a primary driver of the seizure phenotype observed in ITPase deficiency. nih.gov Furthermore, elevated ITP levels lead to its misincorporation into RNA molecules, which can disrupt normal cellular processes and contribute to the observed neurodevelopmental pathology. nih.govresearchgate.net

| Clinical/Experimental Finding | Observation | Species | Reference |

|---|---|---|---|

| Early Infantile Epileptic Encephalopathy (DEE 35) | Severe, refractory seizures with onset in infancy. | Human | nih.govdntb.gov.uanih.gov |

| Neurodevelopmental Delay | Profound delay and subsequent regression of psychomotor skills. | Human | mdpi.comnih.gov |

| Microcephaly | Progressive or congenital microcephaly is a common feature. | Human | nih.govnih.gov |

| Neuronal Hyperexcitability | Depolarized resting membrane potential and increased spontaneous firing in neurons. | Mouse | nih.gov |

| ITP Incorporation into RNA | Significantly increased levels of inosine in RNA of the cerebral cortex, hippocampus, and cerebellum. | Mouse | nih.gov |

Immunomodulation and Anti-inflammatory Properties

This compound metabolism is intrinsically linked to immune function. The enzyme ITPase plays a crucial "housekeeping" role by sanitizing nucleotide pools, and its absence leads to the accumulation of ITP, which can disrupt normal immune cell processes, particularly under conditions of metabolic or inflammatory stress. ersnet.orgbrieflands.com

While the direct actions of ITP on immune cells are not fully characterized, the consequences of its accumulation point to a significant immunomodulatory role. ersnet.org The importance of maintaining purine homeostasis is highlighted by other inherited disorders in purine metabolism, such as adenosine deaminase deficiency, which results in severe combined immune deficiency. ersnet.orgbrieflands.com This suggests that proper regulation within the entire purine pathway, including ITP levels, is critical for a competent immune system. brieflands.com

Polymorphisms in the ITPA gene, which lead to reduced ITPase activity and consequently higher ITP levels, have been associated with altered immune responses and susceptibility to certain diseases. nih.govbrieflands.com For instance, some ITPA variants have been linked to an increased risk for young-onset tuberculosis, potentially due to a compromised immune response. mdpi.combrieflands.com These genetic variations also impact patient responses to therapies involving purine analogues, such as thiopurines, which are used as immunosuppressants. nih.gov

| Context | Finding/Hypothesis | Significance | Reference |

|---|---|---|---|

| ITPase "Housekeeping" Role | ITPase prevents the accumulation of noncanonical purines like ITP. | Crucial for maintaining homeostasis in immune cells during inflammatory responses. | ersnet.org |

| ITPA Gene Polymorphisms | Genetic variants lead to reduced ITPase activity and ITP accumulation. | Associated with altered immune-related disease susceptibility (e.g., tuberculosis) and pharmacogenetics. | mdpi.combrieflands.com |

| Comparison to other Purine Disorders | Defects in related purine enzymes (e.g., adenosine deaminase) cause severe immunodeficiencies. | Highlights the critical role of the entire purine pathway, including ITP regulation, in immunity. | ersnet.orgbrieflands.com |

Cardioprotective Effects

The term "cardioprotective" in the context of this compound is best understood by examining the severe cardiotoxicity that results from its accumulation. Evidence from human genetics and animal models demonstrates that the failure to hydrolyze ITP via ITPase is detrimental to cardiac health, indicating that low physiological levels of ITP are essential for normal heart function. mdpi.comresearchgate.net

Severe ITPase deficiency in humans is frequently associated with a lethal infantile dilated cardiomyopathy. mdpi.comnih.govresearchgate.net This severe cardiac phenotype underscores the critical role of ITPase in protecting the heart. In a comprehensive analysis of 40 individuals with ITPase deficiency, cardiac involvement was identified as a statistically significant predictor of adverse outcomes. nih.gov

These clinical findings are corroborated by animal studies. Itpa-knockout mice exhibit significant cardiac abnormalities, including a disorganization of cardiac myofibers, and ultimately die from cardiomyopathy. mdpi.comresearchgate.net The high levels of ITP incorporation into the RNA of heart tissue in these models suggest a potential mechanism for this cardiotoxicity. researchgate.net Therefore, the primary "cardioprotective" mechanism related to ITP is its efficient removal by ITPase, which prevents its accumulation to toxic levels in cardiac cells.

| Phenotype | Description | Species | Reference |

|---|---|---|---|

| Lethal Infantile Dilated Cardiomyopathy | Severe heart muscle disease leading to heart failure and early death. | Human | mdpi.comnih.govresearchgate.net |

| Muscle Heart Failure | Heart failure observed at an early age in families with biallelic ITPA mutations. | Human | mdpi.com |

| Cardiac Myofiber Disorganization | Structural abnormalities in the cardiac muscle fibers. | Mouse | mdpi.com |

| High Inosine Incorporation in Cardiac RNA | Particularly high levels of inosine were found in the RNA of heart tissue from ITPA-deficient models. | Mouse | researchgate.net |

Pathophysiological Roles of Inosine Triphosphate

Disorders of Purine (B94841) Metabolism Associated with Inosine (B1671953) Triphosphate Dysregulation

Disruptions in the delicate balance of purine metabolism can lead to the accumulation of ITP, with notable implications in certain inherited metabolic disorders.

Implications in Gout and Lesch-Nyhan Syndrome

While direct evidence linking elevated ITP to the primary pathophysiology of gout and Lesch-Nyhan syndrome is not extensively documented, the intricate connections within purine metabolism suggest a potential role. Both disorders are characterized by the overproduction of purine nucleotides. In such conditions of metabolic stress, the pathways leading to the formation of non-canonical nucleotides like ITP may be exacerbated. However, the specific contribution of ITP to the clinical features of gout and Lesch-Nyhan syndrome remains an area for further investigation.

Abnormal Accumulation of Inosine Triphosphate in Erythrocytes

A well-documented consequence of ITPase deficiency is the abnormal accumulation of ITP within red blood cells (erythrocytes). nih.govmetabolicsupportuk.orgebi.ac.uk This biochemical trait has been recognized since the 1960s and is a hallmark of individuals with reduced or absent ITPase activity. plos.orgnih.gov The concentration of ITP in the erythrocytes of ITPase-deficient individuals can be substantial, reaching up to 10-25% of the ATP pool in mouse models. biorxiv.org This accumulation is a direct result of the enzyme's inability to hydrolyze ITP to inosine monophosphate (IMP). nih.govhmdb.ca Despite the significant buildup of this non-canonical nucleotide, this condition in erythrocytes is often considered a benign enzymopathy, as it is not typically associated with any overt clinical pathology in the absence of other stressors. plos.orghmdb.ca

This compound Pyrophosphohydrolase Deficiency and Associated Phenotypes

The clinical spectrum of ITPase deficiency is broad, ranging from asymptomatic states to severe, multisystem disorders, largely dictated by the degree of residual enzyme activity, which in turn is determined by the nature of the mutations in the ITPA gene.

Genetic Variants and Polymorphisms of ITPA Gene

Several genetic variants and polymorphisms in the ITPA gene have been identified that lead to reduced ITPase activity. The most studied of these are the missense variant c.94C>A (p.Pro32Thr), also known as rs1127354, and a splicing-altering single nucleotide polymorphism (SNP) in intron 2, c.124+21A>C (rs7270101). d-nb.infounits.it

The c.94C>A (rs1127354) polymorphism results in a proline to threonine substitution at amino acid position 32. jci.org This change leads to reduced ITPase activity through a combination of decreased protein stability, reduced catalytic efficiency, and abnormal mRNA splicing. jci.orgnih.govbrieflands.com Individuals heterozygous for this variant have approximately 25% of wild-type ITPase activity, while homozygous individuals have less than 1% activity. nih.gov

The c.124+21A>C (rs7270101) variant, located in an intron, affects mRNA splicing, leading to moderately reduced ITPase activity. d-nb.infobrieflands.com Heterozygotes for this variant retain about 60% of wild-type activity, and homozygotes have about 30%. nih.gov Compound heterozygosity for both the c.94C>A and c.124+21A>C variants results in a severe reduction of ITPase activity to about 8% of normal levels. nih.gov

Another rare but significant mutation is c.532C>T (p.Arg178Cys) , which has been identified in patients with severe infantile encephalopathy. nih.govnih.gov This mutation affects a highly conserved arginine residue that is crucial for the enzyme's substrate selectivity and catalytic activity, likely resulting in a non-functional protein. d-nb.infonih.govnih.gov

Interactive Table: Common ITPA Gene Variants and their Effect on ITPase Activity

| Variant (rsID) | Nucleotide Change | Amino Acid Change | Effect on ITPase Activity |

| rs1127354 | c.94C>A | p.Pro32Thr | Severe reduction |

| rs7270101 | c.124+21A>C | N/A (splicing) | Moderate reduction |

| rs746930990 | c.532C>T | p.Arg178Cys | Severe reduction/loss of function |

Complete ITPase Deficiency and Severe Multisystem Disorders

Biallelic loss-of-function mutations in the ITPA gene, leading to complete or near-complete ITPase deficiency, cause severe and often fatal infantile multisystem disorders. researchgate.netresearchgate.netresearchgate.net These conditions are characterized by a range of severe clinical manifestations.

Infantile Epileptic Encephalopathy and Developmental and Epileptic Encephalopathy 35 (DEE35): Complete ITPase deficiency is a recognized cause of early infantile epileptic encephalopathy (EIEE) and is specifically classified as Developmental and Epileptic Encephalopathy 35 (DEE35). plos.orgresearchgate.netnih.govscienceopen.com Affected infants typically present with refractory seizures, profound developmental delay, microcephaly, hypotonia, and spasticity. jci.orgcambridge.org Neuroimaging often reveals a characteristic pattern of delayed myelination and diffusion restriction in early myelinating structures. researchgate.netcambridge.org The prognosis for these infants is poor, with most succumbing to complications in early childhood. jci.org

Cardiac Abnormalities: A significant and often life-limiting feature of complete ITPase deficiency is the development of cardiac abnormalities, most notably infantile-onset dilated cardiomyopathy. mdpi.complos.orgnih.gov This can lead to heart failure and is a major cause of mortality in affected individuals. mdpi.comjci.org Mouse models of complete ITPase deficiency have demonstrated that the accumulation of ITP in the heart disrupts the maintenance of a quality ATP pool, leading to cardiomyopathy. d-nb.infonih.gov The heart is one of the tissues with the highest expression of ITPA, underscoring the critical role of this enzyme in cardiac function. d-nb.info Some cases of complete ITPase deficiency present with a Martsolf-like syndrome, which includes features of Martsolf syndrome along with a lethal infantile dilated cardiomyopathy. mdpi.complos.orgnih.gov

Partial ITPase Deficiency and Clinical Implications

In contrast to the devastating consequences of complete ITPase deficiency, partial deficiency resulting from heterozygous or certain homozygous hypomorphic ITPA variants is often clinically asymptomatic under normal physiological conditions. plos.orgnih.gov This is considered a relatively common and benign trait. plos.orgresearchgate.net

Asymptomatic Traits: Many individuals with partial ITPase deficiency are unaware of their condition, as it does not typically produce any overt physical symptoms. metabolicsupportuk.org The primary indicator is the aforementioned accumulation of ITP in their erythrocytes. plos.orgnih.govresearchgate.net

Drug Sensitivities: Despite being largely asymptomatic, partial ITPase deficiency has significant pharmacogenetic implications. Individuals with reduced ITPase activity exhibit altered responses to certain medications, particularly purine analogue drugs like thiopurines (e.g., azathioprine (B366305), 6-mercaptopurine). d-nb.infonih.govnih.gov These individuals are at an increased risk of developing adverse drug reactions, including myelosuppression and hepatotoxicity, when treated with standard doses of these drugs. nih.govresearchgate.net The mechanism is thought to involve the metabolism of these drugs into active thiopurine nucleotides, which can be further converted to ITP analogues that accumulate in ITPase-deficient individuals, leading to toxicity. Conversely, partial ITPase deficiency has been shown to be protective against ribavirin-induced hemolytic anemia in patients treated for hepatitis C. units.itpharmgkb.org

Interactive Table: Clinical Phenotypes Associated with ITPase Deficiency

| Level of ITPase Deficiency | Associated Phenotypes | Key Genetic Basis |

| Complete | Infantile Epileptic Encephalopathy (DEE35), Severe Developmental Delay, Microcephaly, Dilated Cardiomyopathy, Martsolf-like Syndrome | Biallelic null mutations in ITPA |

| Partial | Asymptomatic, Abnormal ITP accumulation in erythrocytes, Drug sensitivities (e.g., to thiopurines, ribavirin) | Heterozygous or homozygous hypomorphic ITPA variants (e.g., c.94C>A, c.124+21A>C) |

This compound in Cancer Biology

This compound (ITP) and its metabolism, primarily governed by the enzyme this compound pyrophosphatase (ITPase), encoded by the ITPA gene, have significant implications in the context of cancer biology. ITPase plays a crucial role in cellular sanitation by hydrolyzing non-canonical purine nucleotides like ITP and deoxy-inosine triphosphate (dITP), preventing their incorporation into RNA and DNA. researchgate.netnih.govmdpi.complos.org Disruption in this process can lead to genetic instability, a hallmark of cancer. ontosight.ai

Association with Cancer Development and Progression

The accumulation of non-canonical nucleotides such as ITP due to deficient ITPase activity can lead to mutations and genetic instability, potentially contributing to the initiation and progression of cancer. ontosight.ai The enzyme ITPase is crucial for maintaining genetic integrity, particularly in tissues with high rates of cell division, and its dysfunction is linked to an elevated risk for cancer. plos.orgontosight.ai

Research has associated the nucleoside inosine, a precursor to ITP, with various aspects of cancer. Studies have identified inosine as a biomarker linked to cancer metastasis, drug resistance, and tumor progression. frontiersin.org Specific examples include its potential to predict metastatic potential in lung squamous cell carcinoma and its association with progression in esophageal squamous cell carcinoma. frontiersin.org Furthermore, an altered ratio of adenosine (B11128) to inosine is a common feature in tumor cells, affecting proliferation, migration, and invasion. researchgate.net Conversely, some contexts suggest a beneficial role, where inosine derived from gut microbiota can enhance anti-tumor T-cell responses and the efficacy of immunotherapy. frontiersin.org

Deficiency or polymorphisms in the ITPA gene have been implicated in various human diseases, highlighting the enzyme's importance in preventing the potentially harmful effects of ITP accumulation. nih.govresearchgate.net

Impact on Cancer Cell Growth and Proliferation Pathways

This compound and its related metabolites can directly influence the signaling pathways that govern cancer cell growth and proliferation. Inosine, for instance, has been shown to stimulate the proliferation of surviving tumor cells following treatments like irradiation, acting through adenosine receptors. nih.gov

In human melanoma cells, inosine promotes cell growth by activating specific signaling cascades. researchgate.net Research indicates that micromolar concentrations of inosine can enhance proliferation through the activation of A3 adenosine receptors and P2Y1 receptors. researchgate.net This activation triggers the simultaneous engagement of two major signaling pathways: the PLC-PKC-MEK1/2-ERK1/2 pathway and the PI3K pathway, leading to increased levels of ERK1/2, a key regulator of cell proliferation. researchgate.net

Furthermore, under nutrient-poor conditions often found in the tumor microenvironment, cancer cells can utilize inosine as an alternative fuel source. nih.gov Inosine elevation can induce the Rag GTPases and activate the mTORC1 signaling pathway, which in turn promotes the synthesis of new proteins and enzymes needed for mitochondrial respiration and the TCA cycle, thereby supporting cancer cell survival under metabolic stress. nih.gov The accumulation of inosine is facilitated by the enzyme 5'-nucleotidase, cytosolic II (NT5C2), which helps maintain cancer cell survival in nutrient-deprived regions of a tumor. nih.gov

| Cancer Type/Model | Key Finding Related to ITP/Inosine | Primary Mechanism/Pathway | Reference |

|---|---|---|---|

| Human Melanoma (C32 cells) | Inosine strongly enhances cell proliferation. | Activation of A3 adenosine and P2Y1 receptors, leading to simultaneous stimulation of PLC-PKC-MEK1/2-ERK1/2 and PI3K pathways. | researchgate.net |

| General Cancer Cells (under nutrient starvation) | Inosine enhances mitochondrial respiration and cell survival. | Induction of Rag GTPases and activation of the mTORC1 signaling pathway, promoting synthesis of TCA cycle enzymes. | nih.gov |

| Lung Squamous Cell Carcinoma | Inosine identified as a biomarker that may predict metastatic potential. | Associated with cancer metastasis. | frontiersin.org |